molecular formula C11H11N3 B1455971 1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole CAS No. 1350652-35-5

1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

Cat. No.: B1455971
CAS No.: 1350652-35-5
M. Wt: 185.22 g/mol
InChI Key: PEMSJUWNDMCQEZ-UHFFFAOYSA-N
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Description

1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is a heterocyclic compound that features a fused ring system combining a pyrrole and a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to various bioactive molecules .

Biochemical Analysis

Biochemical Properties

1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a potent inhibitor of Aurora kinases, which are crucial for cell division and have been implicated in cancer progression . The compound interacts with the ATP-binding pocket of these kinases, thereby inhibiting their activity. Additionally, this compound may interact with other proteins involved in cell cycle regulation and signal transduction pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to inhibit cell proliferation in cancer cell lines by disrupting the function of Aurora kinases . This disruption leads to cell cycle arrest and apoptosis. Furthermore, the compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its antiproliferative effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It specifically binds to the ATP-binding pocket of Aurora kinases, inhibiting their enzymatic activity . This inhibition prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that the compound can maintain its inhibitory effects on cellular function, although the extent of these effects may diminish with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes influence the compound’s bioavailability and activity, affecting its overall efficacy in biochemical applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, enhancing its inhibitory effects on Aurora kinases . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized to the cytoplasm, where it interacts with Aurora kinases and other target proteins . Post-translational modifications and targeting signals may further direct the compound to specific cellular compartments, enhancing its inhibitory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of phenylhydrazine with a suitable diketone can lead to the formation of the pyrazole ring, which can then be fused with a pyrrole ring through further cyclization reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, are crucial in scaling up the production .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring or the heterocyclic system .

Scientific Research Applications

1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

    1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole: Lacks the phenyl group but shares the core structure.

    1-Phenyl-1,2,3,4-tetrahydropyrrolo[3,4-c]pyrazole: Similar structure but different hydrogenation state.

    1-Phenyl-1,4,5,6-tetrahydropyrrolo[1,2-a]pyrazine: Different ring fusion pattern

Uniqueness: 1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is unique due to its specific ring fusion and the presence of a phenyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-phenyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-2-4-10(5-3-1)14-11-8-12-6-9(11)7-13-14/h1-5,7,12H,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMSJUWNDMCQEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N(N=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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